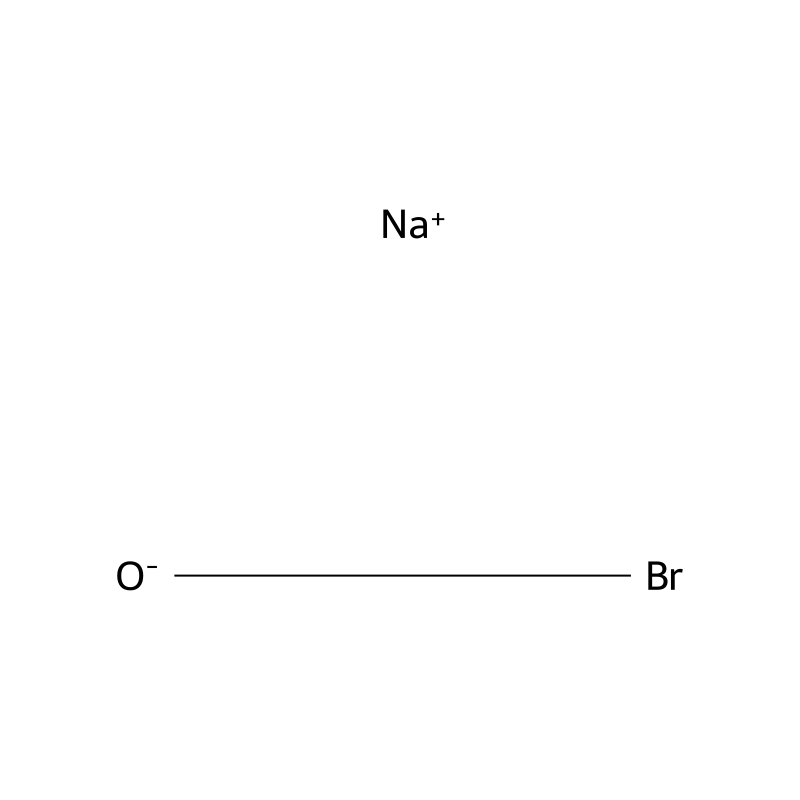Sodium hypobromite
BrNaO

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
BrNaO
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Sodium hypobromite is an inorganic compound with the chemical formula NaBrO. It appears as a pale yellow solution and is primarily known for its bleaching and disinfecting properties. Sodium hypobromite is formed when bromine is reacted with sodium hydroxide, resulting in a mixture that includes sodium bromide and sodium hypobromite. This compound is relatively unstable at room temperature but can be stabilized at lower temperatures .
- Formation:This reaction illustrates the synthesis of sodium hypobromite from bromine and sodium hydroxide .
- Decomposition:
Sodium hypobromite can decompose to form sodium bromide and sodium bromate under certain conditions: - Acidic Reaction:
When treated with hydrochloric acid, sodium hypobromite can revert to elemental bromine:
These reactions highlight its role as a bleaching agent and its reactivity under acidic conditions
The primary method for synthesizing sodium hypobromite involves the reaction of bromine with sodium hydroxide in an aqueous solution. This process typically requires careful control of temperature and concentration to ensure the stability of the product. The general procedure involves:
- Dissolving sodium hydroxide in water.
- Gradually adding bromine while stirring.
- Monitoring the reaction until the desired concentration of sodium hypobromite is achieved1.
Sodium hypobromite has several practical applications, including:
- Bleaching Agent: Used in textile and paper industries for its effective bleaching properties.
- Disinfectant: Employed in water treatment processes due to its ability to kill bacteria and other pathogens.
- Organic Synthesis: Acts as a reagent in various organic reactions, including the Hofmann degradation for amine synthesis .
Research indicates that sodium hypobromite interacts with various organic compounds, influencing their reactivity. For instance, studies have shown that it reacts with arylcyanopyruvic esters, leading to significant transformations that are useful in synthetic organic chemistry . Its interactions are often dependent on pH levels, affecting the rate and outcome of reactions.
Sodium hypobromite shares similarities with other halogenated compounds, particularly those containing bromine or chlorine. Below are some comparable compounds:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Sodium Hypochlorite | NaClO | More stable than sodium hypobromite; widely used as a disinfectant. |
| Sodium Bromide | NaBr | Less reactive; primarily used as a salt or in pharmaceuticals. |
| Potassium Hypobromite | KBrO | Similar properties but more soluble; used in similar applications as sodium hypobromite. |
Uniqueness of Sodium Hypobromite
Sodium hypobromite is unique due to its specific oxidative properties and its role as an intermediate in various
UNII
Other CAS
Wikipedia
Dates
solution. II. 2-, 4-, 5-, 6- and 8-nitroquinoline]. Yakugaku Zasshi. 1972
Feb;92(2):167-75. Japanese. PubMed PMID: 5063934.
2: Okamoto T, Nagakura M. [Reaction mechanism in aromatic heterocyclic compounds.
XI. Reaction of nitroquinoline with sodium hypobromite solution. I.
3-nitroquinoline]. Yakugaku Zasshi. 1972 Feb;92(2):158-66. Japanese. PubMed PMID:
5063933.
3: DE BARBOSA NC. [Urea determination with sodium hypobromite]. Rev Bras Med.
1952 Oct;9(10):689-91. Undetermined Language. PubMed PMID: 13100827.








